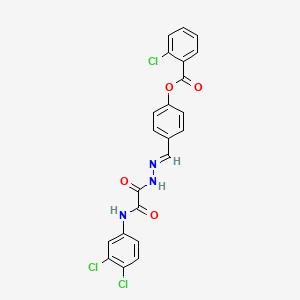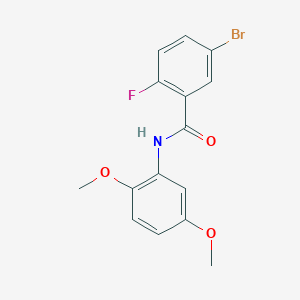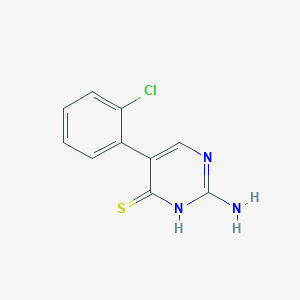
N'-((3-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-((3-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide is a complex organic compound that features a benzimidazole core linked to a thienyl group through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-((3-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 3-methyl-2-thiophenecarboxaldehyde with 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N’-((3-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting microbial infections or cancer.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of N’-((3-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N’-((3-Methyl-2-thienyl)methylene)-2-pyridinecarbohydrazide
- N’-((3-Methyl-2-thienyl)methylene)-2-pyrazinecarbohydrazide
- N’-((3-Methyl-2-thienyl)methylene)-2-thiophenecarbohydrazide
Uniqueness
N’-((3-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide is unique due to its benzimidazole core, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C14H12N4OS |
|---|---|
Peso molecular |
284.34 g/mol |
Nombre IUPAC |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C14H12N4OS/c1-9-4-5-20-13(9)7-17-18-14(19)10-2-3-11-12(6-10)16-8-15-11/h2-8H,1H3,(H,15,16)(H,18,19)/b17-7+ |
Clave InChI |
UMSTZHLHSVAERN-REZTVBANSA-N |
SMILES isomérico |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
SMILES canónico |
CC1=C(SC=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(2-Hydroxyethyl)(propan-2-yl)amino]but-2-yn-1-ol](/img/structure/B11961033.png)




![diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11961073.png)

![Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy-](/img/structure/B11961086.png)

